Home > Products > Building Blocks P3095 > New Indocyanine Green
New Indocyanine Green - 172616-80-7

New Indocyanine Green

Catalog Number: EVT-271919
CAS Number: 172616-80-7
Molecular Formula: C46H50ClN2NaO6S2
Molecular Weight: 849.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

New Indocyanine Green (IR820) is a near-infrared (NIR) fluorescent dye widely investigated for its potential applications in various scientific research areas. [, , , , ] It is a structural derivative of Indocyanine Green (ICG) with enhanced stability and fluorescence properties. [, ] IR820 exhibits strong absorption and emission in the NIR region (700–900 nm), making it suitable for in vivo imaging and photothermal applications. [, , ]

Indocyanine Green (ICG)

Relevance: ICG is structurally very similar to New Indocyanine Green (IR820), differing only in the substitution pattern on the aromatic rings. Both dyes absorb and emit in the NIR region, making them suitable for in vivo imaging. Several studies compare the properties and performance of ICG and IR820, with some findings suggesting that IR820 possesses enhanced stability and fluorescence compared to ICG [, ].

Protoporphyrin IX (PpIX)

Relevance: One study investigated the synergistic effects of combining PDT and photothermal therapy (PTT) by co-encapsulating PpIX and New Indocyanine Green (IR820) within liposomes []. This approach leverages the photodynamic activity of PpIX and the photothermal properties of IR820 for enhanced therapeutic efficacy.

Polydopamine (PDA)

Relevance: To enhance the photothermal properties of New Indocyanine Green (IR820), one research group encapsulated IR820 within PDA nanoparticles []. This encapsulation improved the photostability and biocompatibility of IR820, highlighting the potential of combining different materials to enhance therapeutic outcomes.

Temozolomide (TMZ)

Relevance: In one study, researchers aimed to combine chemotherapy and photothermal therapy by co-loading TMZ and New Indocyanine Green (IR820) into core-shell type thermo-nanoparticles []. This design allows for the simultaneous delivery of both therapeutic agents to the tumor site, potentially enhancing the overall treatment efficacy.

Chlorin e6 (Ce6)

Relevance: To develop a single NIR laser-activated platform for combined PTT and PDT, one study designed a micelle system incorporating both Ce6 and New Indocyanine Green (IR820) []. This approach allows for the simultaneous activation of both photosensitizers and the photothermal agent with a single wavelength, simplifying treatment procedures.

Camptothecin (CPT)

Relevance: To improve the delivery and therapeutic efficacy of CPT, one research group developed a TME-activatable nanoreactor co-loading CPT and New Indocyanine Green (IR820) []. This nanoreactor utilizes the photothermal properties of IR820 to enhance the release and activity of CPT in the tumor microenvironment.

Paclitaxel (PTX)

Relevance: Several studies explored the use of New Indocyanine Green (IR820) in combination with PTX for enhanced cancer therapy. In one approach, researchers designed a pH- and enzyme-sensitive IR820-PTX conjugate self-assembled nanovehicle for combined chemo-photothermal therapy []. In another study, PTX and IR820 were co-loaded into hollow mesoporous organosilica nanoplatforms for photothermal-enhanced chemotherapy []. These combined approaches aim to improve the solubility, delivery, and therapeutic efficacy of PTX.

Atovaquone (ATO)

Relevance: One research group investigated the combination of ATO and New Indocyanine Green (IR820) for enhanced PTT []. They self-assembled these two compounds into carrier-free nanodrugs, hypothesizing that inhibiting mitochondrial metabolism with ATO would sensitize cancer cells to photothermal ablation mediated by IR820.

Curcumin

Relevance: One study explored the use of hyaluronic acid microneedles loaded with curcumin nanodrugs and New Indocyanine Green (IR820) to enhance the delivery and therapeutic efficacy of curcumin []. This approach combined the advantages of microneedle delivery with the photothermal properties of IR820, potentially improving the treatment of tongue squamous cell carcinoma.

Source and Classification

New Indocyanine Green is synthesized from the original Indocyanine Green, which was first approved by the United States Food and Drug Administration for clinical use. It falls under the category of organic dyes used in biomedical applications, particularly in fluorescence imaging due to its ability to absorb and emit light in the near-infrared spectrum (700-900 nm) .

Synthesis Analysis

The synthesis of New Indocyanine Green involves several methods, with a notable one-step condensation reaction reported to achieve high yields. In this method, various reagents are combined under controlled conditions to facilitate the formation of the dye. For instance, a recent study achieved a yield of 92% using a specific condensation approach that optimizes reaction parameters such as temperature and reaction time .

Technical Parameters

  • Reagents: Typically includes derivatives of cyanine dyes.
  • Conditions: Controlled temperature and pH are crucial for maximizing yield.
  • Yield: Reported yields can exceed 90%, indicating efficient synthesis.
Molecular Structure Analysis

New Indocyanine Green possesses a complex molecular structure characterized by a polycyclic framework that includes multiple conjugated double bonds. This structure is responsible for its optical properties, allowing it to absorb light efficiently in the near-infrared range.

Structural Data

  • Molecular Formula: C₁₇H₁₈N₃O₃S
  • Molecular Weight: Approximately 347.4 g/mol
  • Key Features: The presence of sulfonic acid groups enhances solubility in aqueous environments, which is critical for its application in biological systems.
Chemical Reactions Analysis

New Indocyanine Green participates in various chemical reactions, particularly those involving photothermal conversion. When exposed to near-infrared light, it undergoes excitation leading to thermal energy release, which can be harnessed for therapeutic purposes.

Relevant Reactions

  • Photothermal Reaction: Upon irradiation with near-infrared light, New Indocyanine Green converts absorbed light into heat effectively.
  • Conjugation Reactions: It can be conjugated with antibodies or other biomolecules to enhance targeting capabilities in imaging applications .
Mechanism of Action

The mechanism of action for New Indocyanine Green primarily revolves around its photophysical properties. Upon excitation by near-infrared light, the dye transitions to an excited state and subsequently returns to its ground state while releasing energy as heat.

Detailed Mechanism

  1. Excitation: Absorption of near-infrared light leads to an electronic transition.
  2. Energy Release: The excited state decays back to the ground state through non-radiative pathways, generating localized heat.
  3. Therapeutic Effect: This heat can induce cell death in targeted cancer cells when used in photothermal therapy.
Physical and Chemical Properties Analysis

New Indocyanine Green exhibits several physical and chemical properties that make it suitable for medical applications:

Key Properties

  • Solubility: Highly soluble in water due to sulfonic acid groups.
  • Stability: Improved stability compared to traditional Indocyanine Green, which enhances its utility in clinical settings.
  • Photostability: Better resistance to photodegradation allows for prolonged imaging sessions without significant loss of signal .
Applications

New Indocyanine Green has diverse applications in scientific research and clinical practice:

  1. Cancer Imaging: Utilized as a fluorescent probe for visualizing tumors during surgeries.
  2. Photothermal Therapy: Used as a photothermal agent to selectively destroy cancer cells upon NIR irradiation.
  3. Drug Delivery Systems: Integrated into nanoparticle formulations to improve targeting and reduce systemic toxicity .
  4. Biodistribution Studies: Employed in pharmacokinetic studies due to its fluorescent properties that allow tracking within biological systems.
Historical Evolution and Theoretical Foundations of ICG in Biomedical Research

Emergence of ICG as a Paradigm Shift in Fluorescence Imaging

Indocyanine Green (ICG), first synthesized by Kodak Research Laboratories in 1955, represented a revolutionary advancement in medical imaging when it received FDA approval in 1956 [1] [8]. Initially developed as an industrial colorant, ICG's transition to biomedical applications began with foundational work in cardiology and hepatic function assessment, where its dye properties enabled non-invasive measurement of cardiac output and liver blood flow [1] [4]. The paradigm shift occurred in the 1970s when researchers discovered and began utilizing ICG's near-infrared (NIR) fluorescence properties, fundamentally changing approaches to in vivo visualization [2] [3].

The unique optical characteristics of ICG enabled unprecedented capabilities in deep-tissue imaging. Unlike visible light fluorophores, ICG operates in the NIR spectrum (excitation: 750-800 nm; emission: 800-850 nm), where biological tissues exhibit significantly reduced scattering and absorption [5] [9]. This property allows ICG fluorescence to penetrate up to 10-15 mm of tissue, overcoming a critical limitation of earlier fluorescent agents like fluorescein [2] [7]. The significance of this penetration capability was first clinically validated in ophthalmology, where ICG angiography provided enhanced visualization of choroidal vasculature beneath the retinal pigment epithelium – structures previously obscured by overlying pigments and hemorrhages with conventional imaging [5] [8].

Table 1: Historical Milestones in ICG Development

YearDevelopment MilestoneSignificance
1955Synthesis by Kodak LaboratoriesCreation of tricarbocyanine dye with initial industrial applications
1956FDA approval for medical useFirst diagnostic applications in cardiology and hepatology
1970sDiscovery of NIR fluorescence propertiesEnabled deep-tissue imaging and angiography
2008First intraoperative hepatic segmentation mappingIntroduced fluorescence-guided precision in liver surgery
2020sIntegration with NIR-II imaging (1000-1700 nm)Enhanced tumor detection rates and signal-to-noise ratios

The evolution of ICG imaging technology accelerated with advancements in optical systems. Early systems required complex filtration to separate excitation and emission wavelengths due to ICG's relatively low quantum yield (4-28% in aqueous solutions) [2] [9]. Modern integrated platforms, such as the da Vinci Surgical System's Firefly technology, now enable real-time toggling between white-light and NIR imaging, facilitating its adoption across surgical specialties [6]. This technological progression transformed ICG from a simple diagnostic dye into an indispensable intraoperative imaging tool that provides real-time anatomical and functional information previously inaccessible to surgeons [1] [7].

Theoretical Frameworks for ICG's Optical Behavior in Biological Systems

The photophysical behavior of ICG in biological environments is governed by complex molecular interactions that significantly influence its diagnostic utility. ICG (C₄₃H₄₇N₂NaO₆S₂) features a polymethine chain bridge connecting two lipophilic indole rings, creating a conjugated electron system responsible for its NIR absorption [4] [9]. The terminal sulfonate groups confer water solubility, while the entire molecular structure exhibits amphiphilic properties that dictate its in vivo behavior [5] [9].

Upon intravenous administration, ICG undergoes rapid and near-complete (98%) binding to plasma proteins, predominantly albumin [1] [9]. This protein binding induces significant spectroscopic changes:

  • Hypsochromic shift of absorption maximum to 805-810 nm
  • Increased fluorescence quantum yield
  • Extended fluorescence lifetime (≈0.3-1.2 ns)
  • Reduced aggregation-mediated quenching [5] [9]

The theoretical foundation for these changes lies in the restriction of intramolecular rotation upon protein binding, which reduces non-radiative decay pathways and enhances fluorescence efficiency. This binding phenomenon creates the basis for ICG's application in vascular imaging, as the protein-bound complex remains effectively intravascular, enabling precise angiography [2] [9].

Table 2: Photophysical Properties of ICG in Different Environments

MediumAbsorption Max (nm)Emission Max (nm)Quantum Yield (%)Fluorescence Lifetime
Aqueous solution7808144-6<0.3 ns
Plasma/protein-bound805-810830-85012-280.3-1.2 ns
Organic solvents770-790790-8208-150.5-0.8 ns
Aggregated state680-720N/A<1N/A

Molecular aggregation presents both challenges and opportunities for ICG applications. In aqueous environments above 10 μM concentrations, ICG molecules form H-aggregates (face-to-face stacking) and J-aggregates (head-to-tail arrangement), leading to dramatic spectral shifts and fluorescence quenching [9] [5]. This aggregation behavior explains the concentration-dependent fluorescence intensity observed in clinical applications – increasing initially with concentration but diminishing significantly beyond optimal levels due to self-quenching phenomena [9].

The quantum mechanical framework governing ICG's behavior involves excited state dynamics where the first singlet excited state (S₁) decays through multiple pathways:

  • Radiative decay (fluorescence)
  • Non-radiative internal conversion
  • Intersystem crossing to triplet state
  • Energy transfer to molecular oxygen [9]

These competing pathways are influenced by the local molecular environment, including pH, temperature, and solvent polarity. In biological systems, the fluorescence efficiency is further modulated by dynamic binding equilibria with proteins, lipids, and cellular membranes [5] [9]. Understanding these theoretical principles has been crucial for optimizing ICG imaging protocols and developing advanced formulations that control aggregation behavior for enhanced imaging performance.

Evolution of ICG from Diagnostic Tool to Multifunctional Research Probe

The transformation of ICG from a simple diagnostic agent to a versatile research platform represents a significant evolution in biomedical imaging. This transition began with the recognition that ICG's unique biochemical properties could be exploited beyond basic angiography. The dye's selective uptake mechanisms, particularly by hepatocytes via organic anion transporting polypeptide 1B3 (OATP1B3) and Na⁺-taurocholate co-transporting polypeptide (NTCP), enabled specific functional imaging of hepatic tissues [4] [7]. Malignant transformation disrupts these transport mechanisms, leading to altered ICG retention patterns that provide diagnostic information beyond anatomical imaging [7] [3].

In oncology research, ICG has become indispensable for fluorescence-guided tumor delineation. Cancers exhibit enhanced permeability and retention (EPR) effects that facilitate ICG accumulation, while impaired biliary excretion in malignant hepatocytes causes prolonged retention [3] [7]. This differential retention creates a "fluorescence window" where tumors exhibit strong fluorescence against a diminishing background signal. Modern NIR-II imaging systems (1000-1700 nm) have further enhanced this application, demonstrating significantly improved tumor-to-liver ratios (5.33 vs. 1.45 in NIR-I) and detection sensitivity (100% vs. 90.6%) [9] [7].

The integration of ICG with nanotechnology has created multifunctional research probes with synergistic capabilities:

  • ICG-loaded nanoparticles: Liposomal and polymeric nanoformulations that reduce aggregation, prolong circulation time, and enhance tumor accumulation through EPR effects [9]
  • Hybrid diagnostic-therapeutic agents: Nanoparticles combining ICG with photosensitizers or photothermal converters for theranostic applications [9]
  • Molecular targeting probes: ICG conjugated to antibodies or peptides for specific molecular imaging [3] [9]

Table 3: ICG-Based Multifunctional Research Probes

Probe TypeKey ComponentsResearch Applications
Liposomal ICGICG encapsulated in phospholipid bilayerEnhanced tumor imaging, controlled drug release
ICG-HSA complexesHuman serum albumin-conjugated ICGBlood pool imaging, vascular permeability assessment
ICG-loaded PLGA NPsBiodegradable polymer nanoparticlesSustained imaging, combination with chemotherapy
Gold-nanorod-ICGPlasmonic nanoparticles with ICGPhotothermal therapy, photoacoustic imaging
ICG-antibody conjugatesMonoclonal antibodies linked to ICGMolecular-targeted cancer detection

The photophysical properties of ICG have enabled its application in advanced research modalities beyond fluorescence imaging. Photoacoustic imaging leverages ICG's high absorption coefficient for generating ultrasonic signals with deep tissue penetration [9]. In photothermal therapy, ICG acts as a photosensitizer that converts NIR light to hyperthermia (42-45°C) for tumor ablation, with studies demonstrating synergistic effects when combined with nanoparticle delivery systems [9] [3]. These multifunctional applications establish ICG as a foundational platform for developing integrated diagnostic-therapeutic approaches in precision medicine.

The trajectory of ICG research continues to evolve toward quantitative imaging and artificial intelligence integration. Emerging techniques focus on analyzing ICG fluorescence kinetics to extract functional parameters such as perfusion indices and vascular permeability coefficients [2] [6]. When combined with machine learning algorithms, these quantitative approaches enable predictive modeling of tissue viability and treatment response, positioning ICG as a sophisticated research tool rather than a simple contrast agent [6] [3]. This evolution from basic dye to multifunctional research platform exemplifies the transformative potential of leveraging fundamental molecular properties for advanced biomedical applications.

Properties

CAS Number

172616-80-7

Product Name

New Indocyanine Green

IUPAC Name

sodium;4-[2-[2-[2-chloro-3-[2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate

Molecular Formula

C46H50ClN2NaO6S2

Molecular Weight

849.5 g/mol

InChI

InChI=1S/C46H51ClN2O6S2.Na/c1-45(2)40(48(28-9-11-30-56(50,51)52)38-24-20-32-14-5-7-18-36(32)42(38)45)26-22-34-16-13-17-35(44(34)47)23-27-41-46(3,4)43-37-19-8-6-15-33(37)21-25-39(43)49(41)29-10-12-31-57(53,54)55;/h5-8,14-15,18-27H,9-13,16-17,28-31H2,1-4H3,(H-,50,51,52,53,54,55);/q;+1/p-1

InChI Key

RANIQVAJHXBIAY-UHFFFAOYSA-M

SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC4=C(C(=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)CCC4)Cl)C.[Na+]

Solubility

Soluble in DMSO

Synonyms

IR-820; IR 820; IR820; New Indocyanine Green

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC4=C(C(=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)CCC4)Cl)C.[Na+]

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])/C=C/C4=C(/C(=C/C=C/5\C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)/CCC4)Cl)C.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.